

5-Bromothiophene-2-boronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromothiophene-2-boronic acid*

Cat. No.: *B068155*

[Get Quote](#)

An In-depth Technical Guide to 5-Bromothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromothiophene-2-boronic acid**, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.

Core Compound Identification

5-Bromothiophene-2-boronic acid is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon bonds through cross-coupling reactions.

- CAS Number: 162607-17-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₄H₄BB₁O₂S[\[1\]](#)
- Synonyms: 5-Bromo-2-thienylboronic acid, (5-Bromothiophen-2-yl)boronic acid[\[2\]](#)

Molecular Structure:

The structure consists of a thiophene ring brominated at the 5-position and substituted with a boronic acid group at the 2-position.

- SMILES: OB(O)c1ccc(Br)s1[4]
- InChI Key: USJPOBDLWVCPGG-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **5-Bromothiophene-2-boronic acid**.

Property	Value	Reference
Molecular Weight	206.85 g/mol	[2][4]
Appearance	Solid	[4]
Melting Point	95-100 °C (lit.)	[3][4]
Assay	≥95%	[4]
Storage Temperature	2-8°C	[4]

Key Applications in Synthesis

5-Bromothiophene-2-boronic acid is a crucial reactant in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Its applications are prominent in the development of pharmaceuticals and materials science.

Primary applications include:

- Suzuki-Miyaura Coupling: This is the most common application, used for synthesizing biaryl compounds. It is instrumental in creating benzotriazole-containing organic sensitizers and in the synthesis of natural products like ratanhine.[3] The thiophene moiety is a common scaffold in medicinal chemistry, and this reaction allows for the introduction of various aryl or heteroaryl groups.[5][6]
- Sonogashira Coupling: Used in microwave-assisted reactions for the synthesis of ethynylarylboronates.[3]

- Drug Development: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] **5-Bromothiophene-2-boronic acid** serves as a precursor for novel bioactive molecules.

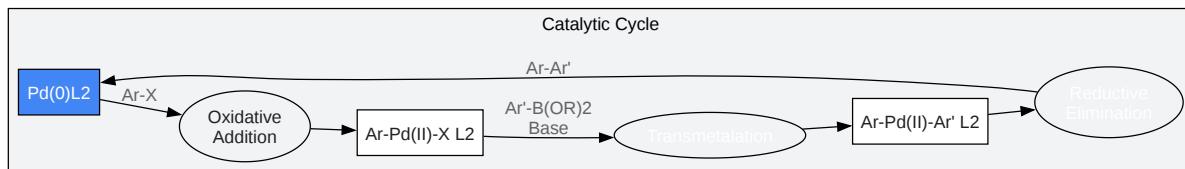
Experimental Protocols

A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

Protocol: General Suzuki-Miyaura Coupling of an Aryl Halide with **5-Bromothiophene-2-boronic acid**

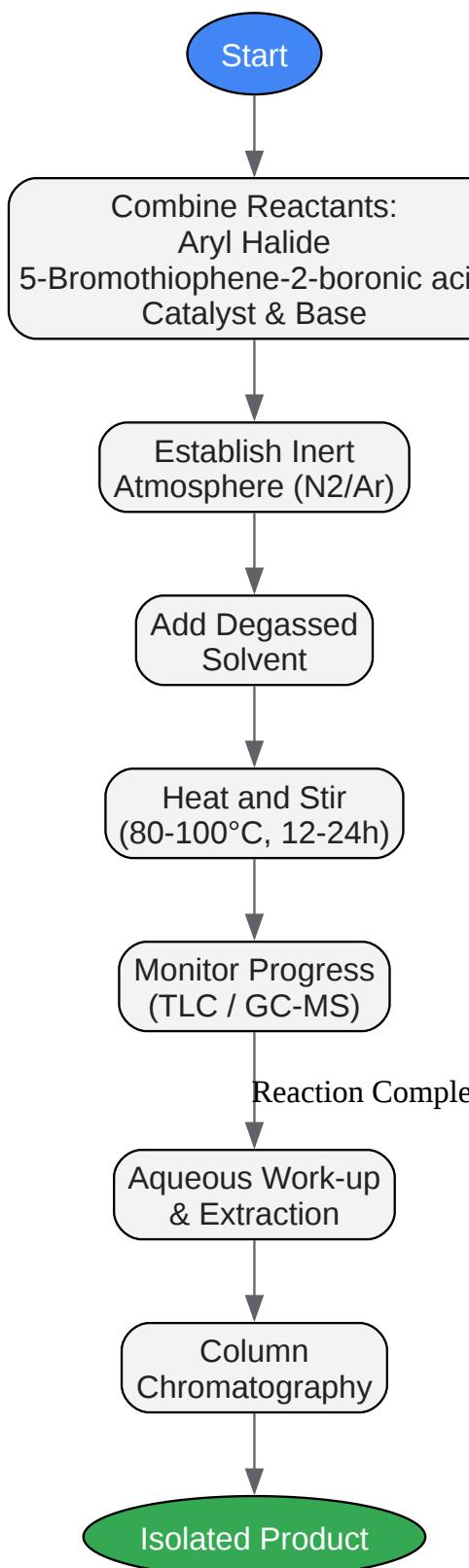
Materials:

- Aryl halide (1 equivalent)
- 5-Bromothiophene-2-boronic acid** (1.1 - 1.5 equivalents)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (1-5 mol%)[5][7]
- Base, e.g., Potassium Carbonate (K_2CO_3) or Potassium Phosphate (K_3PO_4) (2-3 equivalents)[5][7]
- Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5][7]
- Inert gas (Nitrogen or Argon)


Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide, **5-Bromothiophene-2-boronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
- Solvent Addition: Add the degassed solvent system via syringe.

- Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[7]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
 - Filter the mixture to remove the drying agent.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.


Visualized Workflows and Mechanisms

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromothiophene-2-boronic acid, CasNo.162607-17-2 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. parchem.com [parchem.com]
- 3. 5-BROMOTHIOPHENE-2-BORONIC ACID | 162607-17-2 [chemicalbook.com]
- 4. 5-ブロモ-2-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromothiophene-2-boronic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068155#5-bromothiophene-2-boronic-acid-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b068155#5-bromothiophene-2-boronic-acid-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com